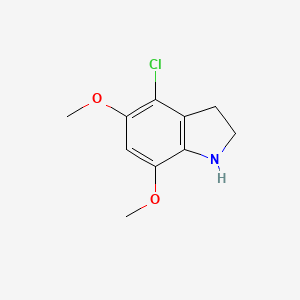4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indole
CAS No.:
Cat. No.: VC17830463
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H12ClNO2 |
|---|---|
| Molecular Weight | 213.66 g/mol |
| IUPAC Name | 4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indole |
| Standard InChI | InChI=1S/C10H12ClNO2/c1-13-7-5-8(14-2)10-6(9(7)11)3-4-12-10/h5,12H,3-4H2,1-2H3 |
| Standard InChI Key | PGEABIRGDAAVIK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C2=C1NCC2)Cl)OC |
Introduction
Structural Characteristics and Nomenclature
The core structure of 4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indole consists of a bicyclic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The "2,3-dihydro" designation indicates partial saturation of the five-membered ring, reducing aromaticity and altering electronic properties compared to fully aromatic indoles . Key substituents include:
-
Chloro group (-Cl) at position 4, which enhances electrophilic substitution reactivity and influences intermolecular interactions.
-
Methoxy groups (-OCH3) at positions 5 and 7, contributing to steric effects and hydrogen-bonding capabilities.
The molecular formula is C11H12ClNO2, with a molar mass of 225.67 g/mol. Predicted physicochemical properties, extrapolated from analogs like 4-chloroindoline (C8H8ClN) , include a density of ~1.25 g/cm³ and a boiling point of approximately 135°C under reduced pressure (10 Torr) . The compound’s pKa is estimated at 4.26 ± 0.20, reflecting moderate acidity at the indoline nitrogen .
Synthetic Methodologies
Precursor Condensation and Cyclization
A validated route to dihydroindoles involves the condensation of substituted aldehydes with imidazolidine-2,4-diones (hydantoins), followed by cyclization. For example, Akeng’a and Read demonstrated that 5-[(Z)-1-(2-halophenyl)methylidene]imidazolidine-2,4-diones undergo copper- or tributyltin hydride-catalyzed cyclization to form imidazo[1,5-a]indole-1,3-diones . Adapting this method, 4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indole could be synthesized via:
-
Aldehyde Preparation: 2-Chloro-4,6-dimethoxybenzaldehyde serves as the electrophilic partner.
-
Condensation: Reaction with a protected imidazolidine-2,4-dione (e.g., 3-methyl-1,3-diazolidine-2,4-dione ) under reflux conditions.
-
Cyclization: Catalyzed by copper bronze or tributyltin hydride at 180°C to form the dihydroindole core .
Physicochemical and Spectroscopic Properties
Spectral Data (Predicted)
-
1H NMR (DMSO-d6):
-
δ 3.85 (s, 6H, 5-OCH3 and 7-OCH3),
-
δ 4.10–4.30 (m, 2H, 2-H2),
-
δ 6.60–7.20 (m, 3H, aromatic H).
-
-
13C NMR:
Applications and Industrial Relevance
Pharmaceutical Intermediates
Dihydroindoles are precursors to alkaloids and kinase inhibitors. The chloro and methoxy substituents enhance binding to hydrophobic enzyme pockets, making this compound a candidate for anticancer or antimicrobial agent development .
Future Directions
Further research should prioritize:
-
Synthetic Optimization: Developing one-pot methodologies to improve yield.
-
Biological Screening: Evaluating anticancer and antibacterial activity.
-
Environmental Impact Studies: Assessing biodegradation and ecotoxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume